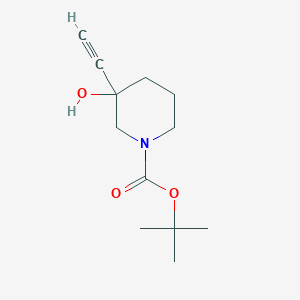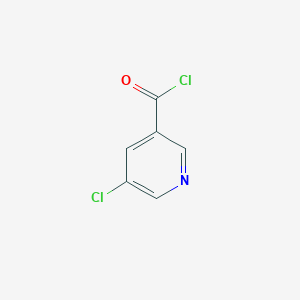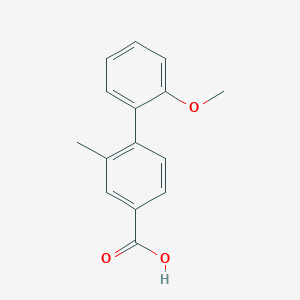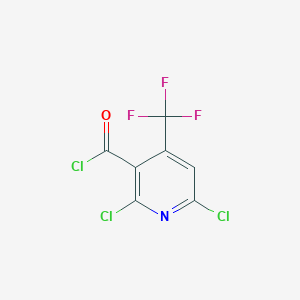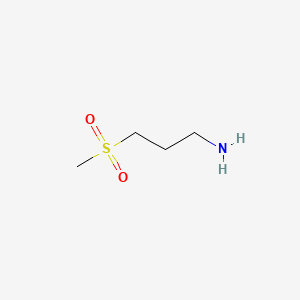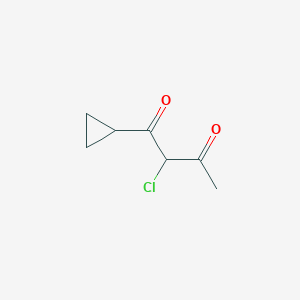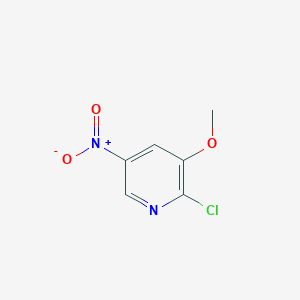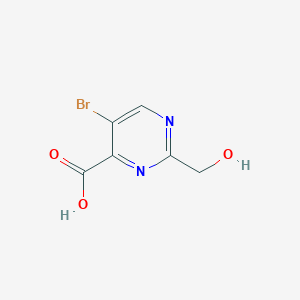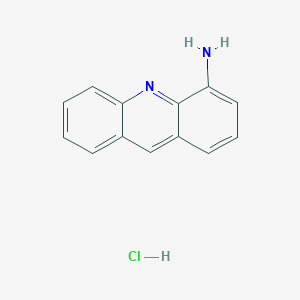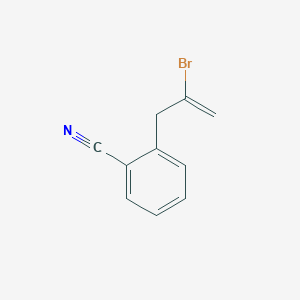
2-Bromo-3-(2-cyanophenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(2-cyanophenyl)-1-propene is an organic compound that features a bromine atom, a cyano group, and a phenyl ring attached to a propene backbone
Mechanism of Action
Target of Action
It’s known that organoboron compounds, which this compound can be converted into, are highly valuable building blocks in organic synthesis . They are used in various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Mode of Action
The mode of action of 2-Bromo-3-(2-cyanophenyl)-1-propene involves its conversion into an organoboron compound, which can then participate in a variety of chemical transformations . For example, in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, the organoboron compound undergoes transmetalation, where it is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific transformations it undergoes. For instance, in the Suzuki–Miyaura coupling, the organoboron compound formed from this compound can be used to form new carbon-carbon bonds, thereby affecting the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific transformations it undergoes. For instance, in the Suzuki–Miyaura coupling, the organoboron compound formed from this compound can be used to form new carbon-carbon bonds, thereby affecting the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-cyanophenyl)-1-propene typically involves the bromination of 3-(2-cyanophenyl)-1-propene. One common method is the addition of bromine to the double bond of 3-(2-cyanophenyl)-1-propene in the presence of a solvent such as dichloromethane at low temperatures to control the reaction rate and avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of bromine and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2-cyanophenyl)-1-propene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as m-chloroperbenzoic acid in dichloromethane.
Reduction: Reagents such as lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Formation of 3-(2-cyanophenyl)-1-propylamine or 3-(2-cyanophenyl)-1-propylthiol.
Oxidation: Formation of 2-bromo-3-(2-cyanophenyl)-1,2-epoxypropane.
Reduction: Formation of 2-bromo-3-(2-aminophenyl)-1-propene.
Scientific Research Applications
2-Bromo-3-(2-cyanophenyl)-1-propene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of polymers and other advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(2-nitrophenyl)-1-propene: Similar structure but with a nitro group instead of a cyano group.
2-Bromo-3-(2-methylphenyl)-1-propene: Similar structure but with a methyl group instead of a cyano group.
Uniqueness
2-Bromo-3-(2-cyanophenyl)-1-propene is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for further functionalization compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-(2-bromoprop-2-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-8(11)6-9-4-2-3-5-10(9)7-12/h2-5H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHATUAMZYUBKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641131 |
Source


|
| Record name | 2-(2-Bromoprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-25-1 |
Source


|
| Record name | 2-(2-Bromo-2-propen-1-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromoprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
